(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(5-bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a methoxyphenyl precursor, followed by a series of cyclization reactions to form the diazatricyclodecane core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above often require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[331
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 2-(5-bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated methoxyphenyl group and diazatricyclodecane core. These interactions may modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-tricyclo[3.3.1.1(3,7)]decane: This compound shares a similar tricyclic structure but lacks the methoxyphenyl group, resulting in different chemical properties and reactivity.
5-bromo-2,3-dimethoxy-6-methyl-1,4-benzodioxane: This compound features a brominated methoxyphenyl group but has a different core structure, leading to distinct applications and reactivity.
Uniqueness
The uniqueness of 2-(5-bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its combination of a brominated methoxyphenyl group and a diazatricyclodecane core.
Properties
Molecular Formula |
C19H25BrN2O2 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H25BrN2O2/c1-4-18-9-21-11-19(5-2,17(18)23)12-22(10-18)16(21)14-8-13(20)6-7-15(14)24-3/h6-8,16H,4-5,9-12H2,1-3H3 |
InChI Key |
DTYNEDSECNXHFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)OC)CC |
Origin of Product |
United States |
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